Tebufenozide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

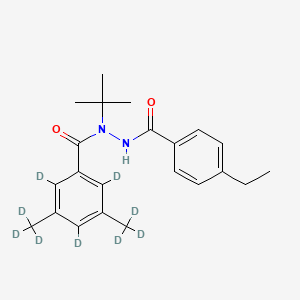

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i2D3,3D3,12D,13D,14D |

InChI Key |

QYPNKSZPJQQLRK-ZYICQLFUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the exact mass of Tebufenozide-d9?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. This document summarizes its physicochemical properties, provides a detailed analytical methodology for its quantification, and explores its biological mechanism of action and metabolic fate.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | Tebufenozide |

| IUPAC Name | N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide |

| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂ |

| Exact Mass (Da) | 361.271568854[1] | 352.215078140 |

| Monoisotopic Mass (Da) | 361.271568854 | 352.215078140 |

| Molecular Weight ( g/mol ) | 361.53[2] | 352.478 |

| CAS Number | 1246815-86-0 | 112410-23-8[3] |

Experimental Protocols

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of Tebufenozide in complex matrices and is suitable for the quantification of this compound, often used as an internal standard.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined procedure for the extraction of pesticide residues from food matrices.

-

Extraction:

-

Homogenize 10-15 g of the sample (e.g., vegetable or fruit tissue).

-

Add an equal volume of acetonitrile.

-

Add the appropriate amount of this compound as an internal standard.

-

Add magnesium sulfate and sodium acetate (for partitioning and to control pH).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove excess water).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for this compound is the protonated molecule [M+H]⁺. Based on the known fragmentation of Tebufenozide, the following transitions are predicted for this compound:

-

Table 2: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| This compound | ~371.3 | ~297.2 | 15-25 |

| This compound | ~371.3 | ~133.1 | 25-35 |

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Signaling and Metabolic Pathways

Mechanism of Action: Ecdysone Receptor Agonism

Tebufenozide acts as a nonsteroidal agonist of the ecdysone receptor (EcR), a key regulator of insect molting and development. By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), Tebufenozide prematurely activates the ecdysone signaling cascade, leading to a lethal, incomplete molt in larval insects.

Metabolic Pathway of Tebufenozide in Rats

In vivo studies in rats have shown that Tebufenozide is metabolized primarily through oxidation of the alkyl substituents on its aromatic rings. The major metabolic transformations occur at the ethyl and methyl groups.

References

Tebufenozide-d9: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tebufenozide-d9, the deuterated analog of the insecticide Tebufenozide. It details the chemical structure, physicochemical properties, and known biological activities of this compound. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds in metabolic studies, as analytical standards, or in the investigation of insecticide resistance and mode of action. While specific experimental data for the deuterated form is limited in publicly accessible literature, this guide compiles the available information and extrapolates from the extensive data on its non-deuterated counterpart, Tebufenozide.

Chemical Structure and Properties

This compound is a synthetic insect growth regulator and a deuterated analog of Tebufenozide. The deuterium labeling is located on the two methyl groups of the 3,5-dimethylbenzoyl moiety and on the tert-butyl group.

Chemical Structure:

-

IUPAC Name: N'-tert-butyl-N'-(3,5-di(trideuteriomethyl)benzoyl)-4-ethylbenzohydrazide[1][2][3]

-

Molecular Weight: 361.53 g/mol [1]

Physicochemical Properties:

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. Data for the non-deuterated form, Tebufenozide, is included for comparison, as the properties are expected to be very similar.

| Property | This compound | Tebufenozide |

| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂[4] |

| Molecular Weight | 361.53 g/mol [1] | 352.47 g/mol [4] |

| CAS Number | 2469006-89-9[2][3] | 112410-23-8[4] |

| Melting Point | Not available | 191 °C[4] |

| Solubility in Water | Not available | 0.83 mg/L[4] |

| Appearance | Not available | White to off-white solid |

Spectroscopic Data

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound could not be identified in the performed search. The synthesis of deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-deuterated compound. General synthetic strategies for Tebufenozide and its analogs have been published, which could potentially be adapted for the synthesis of the deuterated version.[5][6][7]

General Synthetic Approach for Tebufenozide Analogues:

The synthesis of diacylhydrazine insecticides like Tebufenozide generally involves the reaction of a substituted benzoic acid chloride with a substituted hydrazine. For this compound, this would likely involve the use of 3,5-bis(trideuteriomethyl)benzoic acid and N'-tert-butyl-4-ethylbenzohydrazide, with the tert-butyl group also being deuterated.

Biological Activity and Signaling Pathways

Tebufenozide acts as a potent and selective ecdysone receptor agonist in lepidopteran insects.[8][9][10] Ecdysone is a crucial steroid hormone that regulates molting and metamorphosis. By mimicking the action of ecdysone, Tebufenozide binds to the ecdysone receptor complex, leading to a premature and lethal molt.[8][9][11]

4.1. Ecdysone Receptor Signaling Pathway:

The binding of Tebufenozide to the ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle protein (USP), triggers a cascade of gene expression that initiates the molting process. This ultimately leads to the insect's death due to an inability to complete the molt properly.

References

- 1. This compound | C22H28N2O2 | CID 71752339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]

- 4. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.) » Growing Science [growingscience.com]

- 8. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. | Semantic Scholar [semanticscholar.org]

- 11. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Tebufenozide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Tebufenozide-d9. The document details the synthetic pathway, experimental protocols, and analytical methods for determining the isotopic enrichment of this deuterated analog of the insecticide Tebufenozide.

Introduction

Tebufenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, inducing a premature and lethal molt in lepidopteran larvae.[1] Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of Tebufenozide residues in environmental and biological matrices using mass spectrometry-based methods. This guide outlines a plausible synthetic route and the analytical workflow for ensuring the high isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key deuterated and non-deuterated intermediates.[2] The core of the synthesis is the formation of the diacylhydrazine structure from substituted benzoyl chlorides and a hydrazine derivative.

Key Precursors

-

3,5-Dimethyl-d6-benzoyl chloride (Deuterated intermediate)

-

tert-Butylhydrazine hydrochloride

-

4-Ethylbenzoyl chloride

Proposed Synthetic Pathway

The synthesis commences with the reaction of 3,5-dimethyl-d6-benzoyl chloride with tert-butylhydrazine to form an intermediate mono-acylated hydrazine. This intermediate is subsequently acylated with 4-ethylbenzoyl chloride to yield the final product, this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N'-(3,5-Dimethyl-d6-benzoyl)-tert-butylhydrazine

-

To a stirred solution of tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triethylamine (3.04 g, 30 mmol) dropwise.

-

After stirring for 15 minutes, add a solution of 3,5-dimethyl-d6-benzoyl chloride (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude N'-(3,5-Dimethyl-d6-benzoyl)-tert-butylhydrazine from the previous step in anhydrous tetrahydrofuran (50 mL).

-

Add sodium hydride (0.48 g, 60% dispersion in mineral oil, 12 mmol) portionwise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a solution of 4-ethylbenzoyl chloride (1.69 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity of this compound

| Parameter | Result |

| Molecular Formula | C₂₂H₁₉D₉N₂O₂ |

| Molecular Weight (Tebufenozide) | 352.47 g/mol [3] |

| Molecular Weight (this compound) | 361.53 g/mol [4] |

| Isotopic Enrichment (by HRMS) | > 98% |

| Deuterium Incorporation (by ¹H NMR) | > 98% |

Experimental Protocol: Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of Tebufenozide and this compound.

-

Data Analysis: Determine the relative abundance of the [M+H]⁺ ions corresponding to the unlabeled Tebufenozide (m/z 353.22) and the fully deuterated this compound (m/z 362.28). Calculate the isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

-

Instrumentation: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the signals corresponding to the aromatic protons of the 3,5-dimethylbenzoyl moiety. The absence or significant reduction of these signals compared to the signals of the non-deuterated protons confirms the high level of deuterium incorporation.

Caption: Workflow for isotopic purity determination of this compound.

Conclusion

This guide provides a foundational understanding of the synthesis and isotopic purity analysis of this compound. The detailed protocols and workflows serve as a valuable resource for researchers involved in the development and application of stable isotope-labeled standards for analytical chemistry and drug metabolism studies. The successful synthesis of high-purity this compound is essential for the generation of reliable and accurate quantitative data in residue analysis.

References

The Ecdysone Agonist Tebufenozide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufenozide, a nonsteroidal ecdysone agonist, represents a significant class of insecticides due to its high specificity and novel mode of action. It mimics the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR), a ligand-activated nuclear transcription factor. This interaction triggers a premature and incomplete molt in larval stages of targeted insects, primarily Lepidoptera, leading to cessation of feeding and eventual death. This technical guide provides a comprehensive overview of the molecular mechanism of tebufenozide, detailing its interaction with the EcR/USP heterodimer, the subsequent signaling cascade, and the physiological consequences for the insect. Furthermore, it presents a compilation of quantitative data on its biological activity and outlines detailed protocols for key experimental assays used in its characterization.

Introduction

Insect growth regulators (IGRs) are pesticides that interfere with the growth, development, and metamorphosis of insects. Tebufenozide belongs to the diacylhydrazine class of IGRs and was one of the first commercially successful insecticides acting as an ecdysone agonist.[1] Its high target selectivity and low toxicity to non-target organisms, including mammals, have made it an important tool in integrated pest management (IPM) programs.[2] Understanding the intricate mechanism of action of tebufenozide at a molecular level is crucial for the development of new, even more selective and effective insect control agents, as well as for managing the potential for insecticide resistance.

The Ecdysone Signaling Pathway: The Target of Tebufenozide

In insects, the steroid hormone 20-hydroxyecdysone (20E) is the primary regulator of molting and metamorphosis.[3] The signaling cascade initiated by 20E is the target of tebufenozide. The key components of this pathway are:

-

Ecdysone Receptor (EcR): A nuclear receptor that acts as the binding site for 20E.

-

Ultraspiracle (USP): Another nuclear receptor that forms a heterodimer with EcR. This heterodimerization is essential for DNA binding and transcriptional activity.[4]

-

Ecdysone Response Elements (EcREs): Specific DNA sequences in the promoter regions of ecdysone-responsive genes to which the EcR/USP heterodimer binds.

The binding of 20E to the EcR subunit of the EcR/USP heterodimer induces a conformational change in the complex, leading to the recruitment of coactivators and the initiation of transcription of early-response genes. These genes, in turn, activate a cascade of downstream late-response genes that orchestrate the complex process of molting.

dot

Figure 1: Simplified diagram of the natural ecdysone signaling pathway.

Mechanism of Action of Tebufenozide

Tebufenozide functions as a potent agonist of the ecdysone receptor, effectively hijacking the natural molting process.[5] Its mechanism can be broken down into the following key steps:

-

Binding to the Ecdysone Receptor: Tebufenozide binds to the ligand-binding pocket (LBP) of the EcR subunit within the EcR/USP heterodimer.[6] This binding is highly specific and of high affinity, particularly in lepidopteran species. The structural differences in the LBP across different insect orders are believed to be the basis for tebufenozide's selectivity.[6]

-

Activation of the Receptor Complex: The binding of tebufenozide mimics the action of 20E, inducing a conformational change in the EcR/USP complex. This "activated" complex is then capable of binding to EcREs on the DNA.

-

Persistent Gene Expression: Unlike the natural hormone 20E, which is periodically released and cleared from the insect's system, tebufenozide is persistent.[7] This leads to continuous and untimely activation of the ecdysone-responsive genes. The normal down-regulation of genes that should occur in the absence of 20E is prevented.[7]

-

Premature and Lethal Molt: The persistent activation of the molting cascade results in a premature and abortive molt.[1] Larvae cease feeding, undergo apolysis (the separation of the old cuticle), and attempt to form a new head capsule and cuticle, but the process is incomplete and ultimately lethal.[8]

dot

Figure 2: Mechanism of action of tebufenozide as an ecdysone agonist.

Quantitative Data on Tebufenozide Activity

The biological activity of tebufenozide has been quantified using various in vitro and in vivo assays. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: In Vitro Activity of Tebufenozide

| Assay Type | Cell Line/Preparation | Target Insect | Parameter | Value | Reference |

| Reporter Gene Assay | Bm5 (Bombyx mori) | Silkworm | EC50 | 1 nM | [9] |

| Competitive Binding Assay | Whole imaginal discs | Leptinotarsa decemlineata | I50 | 1316 nM | [10] |

| Radioligand Binding | Purified PxEcR/USP | Plutella xylostella | - | PonA binding stronger | [11] |

| Cytotoxicity Assay | Tn5B1-4 | Trichoplusia ni | - | Time & concentration dependent | [12] |

Table 2: In Vivo Activity of Tebufenozide

| Assay Type | Target Insect | Parameter | Value | Reference |

| Diet Bioassay | Spodoptera littoralis (3rd instar) | LC50 | 3.98 mg/kg diet | [3] |

| Diet Bioassay | Spodoptera littoralis (last instar) | LC50 | 3.44 mg/kg diet | [3] |

| Diet Bioassay | Cydia pomonella | LC50 | 5.17 mg/kg diet | [3] |

| Topical Application | Hyposoter didymator (parasitoid) | LC50 (L1 instar) | 1.75 mg/l | [10] |

| Diet Bioassay | Ostrinia nubilalis | LC50 | 0.285 ppm |

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand (tebufenozide) for its receptor (EcR/USP) by competing with a radiolabeled ligand.

dot

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.emory.edu [med.emory.edu]

- 6. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of tebufenozide in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing Tebufenozide-d9: A Technical Guide for Researchers

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing the deuterated analytical standard, Tebufenozide-d9. Tebufenozide is a nonsteroidal ecdysone agonist insecticide that has found applications in toxicological and metabolic studies. The deuterated form, this compound, is a critical internal standard for quantitative analysis using mass spectrometry, ensuring accuracy and precision in experimental results.

Supplier and Product Comparison

Several reputable suppliers offer this compound as a certified reference material or analytical standard. The following table summarizes key quantitative data from various suppliers to facilitate an informed purchasing decision. Pricing information often requires logging into the supplier's website.

| Supplier | Product Name | CAS Number | Available Quantities | Purity/Grade |

| LGC Standards | This compound | 2469006-89-9 | Exact Weight options available | Reference Standard[1][2] |

| C/D/N Isotopes | This compound (3,5-dimethylbenzoyl-d9) | Not specified | 0.01 g, 0.05 g | Not specified[3] |

| MedchemExpress | This compound | Not specified | Custom quote required | Analytical Standard[4][5] |

| Sigma-Aldrich (TraceCERT®) | Tebufenozide | 112410-23-8 | 50 MG | Certified Reference Material[6] |

| Sigma-Aldrich (PESTANAL®) | Tebufenozide | 112410-23-8 | Not specified | Analytical Standard[7] |

| HPC Standards | Tebufenozide | 112410-23-8 | 50MG, 100MG | ISO 17034 Certified Reference Material[8] |

Note: While some suppliers are listed with the non-deuterated CAS number (112410-23-8), they are included as they are prominent suppliers of analytical standards and may offer the deuterated version upon inquiry.

Experimental Protocols

Tebufenozide and its deuterated internal standard are frequently utilized in analytical chemistry, particularly for residue analysis in environmental and agricultural samples. A common method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of Tebufenozide in Fruit Samples using UPLC-MS/MS with this compound as an Internal Standard

1. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of a fruit sample with 10 mL of acetonitrile.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

-

Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

Add a known concentration of this compound internal standard to the final extract before injection.

2. UPLC-MS/MS Analysis

-

UPLC System: A standard UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for both Tebufenozide and this compound. These would need to be optimized in the specific instrument.

3. Data Analysis

-

Quantify the concentration of Tebufenozide in the sample by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Visualizations

Workflow for Procurement and Use of an Analytical Standard

Procurement and laboratory workflow for an analytical standard.

Simplified p53-Dependent Apoptosis Pathway

Research has indicated that Tebufenozide can induce apoptosis in certain cell lines, such as HeLa cells, through a p53-dependent pathway.[4] The following diagram illustrates a simplified version of this signaling cascade.

Simplified p53-dependent apoptosis signaling pathway.

References

- 1. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tebufenozide certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. thomassci.com [thomassci.com]

- 8. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide on the Solubility of Tebufenozide-d9 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Tebufenozide-d9 in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available data, details experimental protocols for solubility determination, and visualizes relevant biological and analytical pathways.

Data on Solubility

Tebufenozide, a diacylhydrazine insecticide, is generally characterized as having low solubility in water and being slightly soluble in several organic solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 354.64 mM | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1] |

| Ethyl Acetate | 23,800 mg/L (20 °C) | ~67.5 mM | - |

| Chloroform | Slightly Soluble | - | Qualitative data.[2] |

| Methanol | Slightly Soluble | - | Qualitative data.[2] |

| Water | 0.83 mg/L (20-25 °C) | ~0.0024 mM | For comparison.[3][4] |

Experimental Protocols

Determining the solubility of a compound like this compound is a fundamental step in many research and development processes. Below are detailed methodologies for accurately measuring solubility in organic solvents.

Method 1: Equilibrium Shake-Flask Method

This is a standard method for determining the solubility of a substance and is suitable for a wide range of solubilities.

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vial at a high speed to further separate the solid from the liquid phase.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Method 2: High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.

Principle: A small, fixed amount of the compound is mixed with a series of solvents in a multi-well plate. The amount of dissolved compound is then determined, often using automated systems.

Apparatus:

-

Multi-well plates (e.g., 96-well)

-

Automated liquid handler

-

Plate shaker

-

Plate reader (e.g., UV-Vis or mass spectrometer interface)

-

This compound stock solution in a highly soluble solvent (e.g., DMSO)

Procedure:

-

Standard Curve Preparation: Prepare a standard curve of this compound in each test solvent.

-

Sample Preparation: Add a small, known amount of this compound to each well of the plate.

-

Solvent Addition: Dispense the different organic solvents into the wells using an automated liquid handler.

-

Mixing and Equilibration: Seal the plate and shake it for a set period at a controlled temperature.

-

Analysis: After a brief settling or centrifugation step, the concentration of the dissolved this compound in each well is determined using a plate reader.

-

Data Analysis: The solubility is calculated by comparing the measured values to the standard curve for each solvent.

Visualizations

Signaling Pathway of Tebufenozide

Tebufenozide acts as an ecdysone agonist, which is a key mechanism for its insecticidal activity. It mimics the natural insect molting hormone, 20-hydroxyecdysone, binding to the ecdysone receptor (EcR) and causing a premature and lethal molt.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary applications of Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. Its principal role in research is as an internal standard for quantitative analysis, particularly in the fields of pesticide residue analysis, metabolic studies, and environmental fate monitoring. The use of isotopically labeled standards like this compound is critical for achieving accurate and reliable results by compensating for matrix effects and variations in analytical procedures.

Application as an Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to that of the non-labeled Tebufenozide, but it is distinguishable by its higher mass. This allows it to be added to a sample at the beginning of the analytical process, co-eluting with the target analyte and experiencing similar effects from the sample matrix and extraction procedure. By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved.

Quantitative Data from Residue Analysis Studies

The following table summarizes the performance of analytical methods using an internal standard, which is a common application for this compound, for the quantification of Tebufenozide in various matrices.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Vegetables | LC-MS/MS | 1.0 µg/kg | 4.0 µg/kg | 90-110 | |

| Chicken Muscle | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |

| Milk | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |

| Egg | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |

| Aquatic Animal Products | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 |

Experimental Protocols

General Workflow for Pesticide Residue Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the analysis of pesticide residues in food or environmental samples using an internal standard like this compound.

Tebufenozide-d9: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. The following data and protocols are intended to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of Tebufenozide, an insecticide that functions as an ecdysone agonist, inducing premature molting in insect larvae[1][2]. While specific data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the non-deuterated parent compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | [3] |

| Molecular Weight | 361.5 g/mol | [3] |

| CAS Number | 1246815-86-0 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 191-191.5°C | [1][4] |

| Solubility | Water: 0.83 mg/L. Chloroform: Slightly Soluble, Methanol: Slightly Soluble. | [1][2] |

| Vapor Pressure | 2 x 10⁻⁸ torr | [4] |

| log Kow | 4.25 | [4] |

Hazard Identification and Toxicology

Tebufenozide is classified as very toxic to aquatic life with long-lasting effects[5]. While it has low toxicity in mammals and birds, certain hazards should be noted[2][6].

| Hazard | Description | Source |

| Aquatic Toxicity | Very toxic to aquatic life (H400) and toxic to aquatic life with long lasting effects (H411). | [5] |

| Inhalation | High toxicity by inhalation may be fatal. May cause respiratory tract irritation. | [7] |

| Ingestion | Harmful if swallowed. | [7][8] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | [6][7] |

| Eye Contact | May cause eye irritation. | [6][7][8] |

| Systemic Effects | Excessive exposure may lead to methemoglobinemia, impairing the blood's ability to transport oxygen. Effects on the blood, blood-forming organs, kidney, and liver have been observed in animals. | [9] |

| Cellular Effects | At high concentrations (50-200 µg/ml), it can induce apoptosis and cell cycle arrest in HeLa cells. | [2][10] |

Handling Precautions and Personal Protective Equipment

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust system or a chemical fume hood, especially when handling the powder form to avoid dust formation[7][11].

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses or goggles[9].

-

Skin Protection: Use chemically resistant gloves[9]. Wash hands thoroughly after handling[7][11].

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved air-purifying respirator[7][9].

General Hygiene

-

Do not eat, drink, or smoke in areas where the chemical is handled[11][12].

-

Keep the compound away from food, drink, and animal feeding stuffs[7].

-

Wash hands before breaks and at the end of work[5].

Experimental Protocols: Safe Handling and Sample Preparation

The following is a generalized protocol for the safe handling and preparation of this compound for in vitro or in vivo studies.

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Calibrated analytical balance

-

Chemical fume hood

-

Personal Protective Equipment (lab coat, gloves, safety glasses)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

Procedure:

-

Preparation: Don all required PPE. Perform all weighing and initial dilutions within a chemical fume hood.

-

Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.

-

Solubilization: Add the appropriate volume of solvent to the weighed powder to achieve the desired stock concentration. Cap the vial securely.

-

Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.

-

Storage: Store the stock solution in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[11]. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C[10].

-

Working Solutions: Prepare further dilutions of the stock solution as required for specific experiments.

-

Decontamination and Waste Disposal: Wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated materials (e.g., pipette tips, tubes) as hazardous waste in accordance with local, state, and federal regulations[5][7].

Emergency Procedures

| Situation | Procedure | Source |

| Spill | Pick up mechanically. Avoid creating dust. Place in a suitable, closed container for disposal. Prevent entry into sewers or waterways. | [5][7] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. A solid water stream may be inefficient. Wear self-contained breathing apparatus if necessary. | [5][7] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [7][9] |

| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, consult a physician. | [5][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. | [7][9] |

Visualized Workflow: Safe Handling of this compound

References

- 1. Tebufenozide - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C22H28N2O2 | CID 71752339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. maine.gov [maine.gov]

- 7. greenlife.co.ke [greenlife.co.ke]

- 8. agilent.com [agilent.com]

- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

An In-depth Technical Guide to the Isotopic Labeling Pattern of Tebufenozide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns of commercially available Tebufenozide-d9, a deuterated internal standard crucial for quantitative bioanalytical studies. This document details the known locations of deuterium incorporation, summarizes available quantitative data, and proposes a plausible synthetic pathway.

Isotopic Labeling Patterns of this compound

Analysis of information from various chemical suppliers reveals the existence of at least two distinct commercially available isotopic labeling patterns for this compound. The location of the nine deuterium atoms is critical for interpreting mass spectrometry data and ensuring the suitability of the standard for specific analytical methods.

Pattern 1: Deuteration on the 3,5-Dimethylbenzoyl Moiety

One common isotopologue of this compound features deuterium substitution on the 3,5-dimethylbenzoyl portion of the molecule. The systematic name for this variant is N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide .

In this pattern, the deuterium atoms are distributed as follows:

-

Three deuterium atoms replace the hydrogen atoms on the aromatic ring of the 3,5-dimethylbenzoyl group at positions 2, 4, and 6.

-

Six deuterium atoms replace the hydrogen atoms on the two methyl groups attached to the same aromatic ring at positions 3 and 5, forming two trideuteriomethyl (CD₃) groups.

Methodological & Application

Application Note: Quantitative Analysis of Tebufenozide in Complex Matrices using Tebufenozide-d9 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufenozide is a synthetic insect growth regulator that functions as an ecdysone agonist, inducing a premature and incomplete molt in lepidopteran larvae. Its widespread use in agriculture necessitates sensitive and accurate methods for its quantification in various matrices, such as food and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of pesticide residues. The use of a stable isotope-labeled internal standard, such as Tebufenozide-d9, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of Tebufenozide using this compound as an internal standard with LC-MS/MS.

Principle

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for sample preparation, followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This compound is added to the sample prior to extraction to serve as an internal standard, ensuring accurate quantification by correcting for any analyte loss during sample processing and for signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Standards: Tebufenozide (analytical standard), this compound (internal standard).

-

QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, disodium citrate sesquihydrate.

-

Dispersive SPE: Primary secondary amine (PSA) sorbent.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tebufenozide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Tebufenozide by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) until a uniform consistency is achieved.

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄ and PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract: Transfer the cleaned-up supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 95% B, hold, and return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tebufenozide | 353.2 | 297.2 | 15 |

| 353.2 | 133.1 | 25 | |

| This compound | 362.3 | 306.2 | 15 |

| 362.3 | 133.1 | 25 |

Note: The MRM transitions for Tebufenozide are well-established.[2][3] The transitions for this compound are inferred based on its molecular weight and the fragmentation pattern of the unlabeled analog.

Data Presentation

The following tables present representative quantitative data for a validated method using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tebufenozide | 0.5 - 200 | > 0.995 |

Table 2: Accuracy and Precision

| Matrix | Spiking Level (ng/g) | Accuracy (Recovery %) | Precision (RSD %) |

| Apples | 10 | 98.5 | 4.2 |

| 50 | 101.2 | 3.5 | |

| 100 | 99.8 | 2.8 | |

| Spinach | 10 | 95.3 | 6.1 |

| 50 | 97.8 | 5.4 | |

| 100 | 98.5 | 4.7 |

This data is illustrative of typical performance for a validated method using a stable isotope-labeled internal standard.

Table 3: Matrix Effect Evaluation

| Matrix | Matrix Effect (%) |

| Apples | -8.5 |

| Spinach | -25.3 |

Matrix effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. The use of this compound effectively compensates for these observed matrix effects.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Tebufenozide.

Caption: Role of this compound in mitigating analytical challenges.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Tebufenozide in complex matrices. The use of this compound as an internal standard is essential for compensating for matrix effects and procedural variability, thereby ensuring high-quality, accurate, and precise results. The described QuEChERS sample preparation protocol is efficient and effective for a wide range of sample types. This method is well-suited for routine monitoring of Tebufenozide residues in food safety and environmental laboratories.

References

Application Note: High-Throughput Analysis of Tebufenozide Residues in Vegetables Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of tebufenozide residues in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Tebufenozide-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of tebufenozide residues in vegetables to ensure compliance with regulatory limits.

Introduction

Tebufenozide is a bisacylhydrazine insecticide that acts as an insect growth regulator, specifically targeting lepidopteran pests.[1] Its widespread use in agriculture necessitates reliable analytical methods to monitor its residues in food commodities to safeguard consumer health. This application note details a validated LC-MS/MS method for the determination of tebufenozide in vegetables, incorporating a deuterated internal standard for enhanced accuracy. The QuEChERS sample preparation method offers a simple, rapid, and effective extraction and cleanup, making it ideal for high-throughput laboratory settings.[2]

Experimental Protocols

Materials and Reagents

-

Standards: Tebufenozide (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

-

Vegetable Samples: A variety of fresh vegetables (e.g., leafy greens, root vegetables, fruiting vegetables)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of tebufenozide and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate mixed standard solution containing 10 µg/mL of tebufenozide.

-

Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard solution with methanol:water (1:1, v/v) to concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the vegetable sample using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of methanol:water (1:1, v/v).

-

Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Results and Discussion

Method Validation

The analytical method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) in various vegetable matrices.

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL, with correlation coefficients (r²) consistently greater than 0.99.

Recovery and Precision: The recovery and precision of the method were evaluated by spiking blank vegetable samples at three different concentration levels (5, 20, and 50 µg/kg). The results are summarized in the table below.

| Vegetable Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |

| Lettuce | 5 | 95.2 | 4.8 |

| 20 | 98.7 | 3.1 | |

| 50 | 101.5 | 2.5 | |

| Tomato | 5 | 92.8 | 5.3 |

| 20 | 96.4 | 3.9 | |

| 50 | 99.1 | 2.8 | |

| Carrot | 5 | 89.5 | 6.1 |

| 20 | 94.2 | 4.5 | |

| 50 | 97.8 | 3.2 |

The average recoveries for tebufenozide in the fortified vegetable samples ranged from 89.5% to 101.5%, with relative standard deviations (RSDs) below 7%.[1][3] These results indicate good accuracy and precision of the method.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Parameter | Value (µg/kg) |

| LOD | 0.5 |

| LOQ | 1.5 |

The low LOD and LOQ demonstrate the high sensitivity of the method, making it suitable for detecting tebufenozide residues at levels well below the maximum residue limits (MRLs) established by regulatory agencies.

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of tebufenozide and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |

| Tebufenozide | 353.2 | 133.0 | 297.2 | 20 / 10 |

| This compound | 362.2 | 133.0 | 306.2 | 20 / 10 |

Visualizations

Figure 1. Experimental workflow for the analysis of tebufenozide in vegetables.

Conclusion

The developed LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and accurate means for the determination of tebufenozide residues in a variety of vegetable matrices. The streamlined QuEChERS sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine monitoring and regulatory compliance testing in the food safety sector.

References

Application Note: High-Sensitivity Analysis of Tebufenozide in Water by Isotope Dilution Solid-Phase Extraction and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the insecticide tebufenozide in various water matrices. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of the stable isotope-labeled internal standard, Tebufenozide-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for monitoring tebufenozide residues in environmental water samples with low limits of detection and quantification.

Introduction

Tebufenozide is a synthetic insect growth regulator that mimics the action of the insect molting hormone, 20-hydroxyecdysone.[1] It is widely used in agriculture to control lepidopteran pests. Due to its potential to contaminate surface and groundwater, sensitive and reliable analytical methods are required for its monitoring. Isotope dilution mass spectrometry is a premier analytical technique that provides a high degree of accuracy and precision by incorporating a stable isotope-labeled analog of the analyte as an internal standard. This application note provides a detailed protocol for the extraction, cleanup, and quantification of tebufenozide in water samples using solid-phase extraction and LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Preparation of Standards and Reagents

-

Tebufenozide and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of tebufenozide and this compound in 10 mL of methanol, respectively. Store these stock solutions at -20°C in amber vials.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a concentration of 100 ng/mL.

-

Reagents: All solvents (methanol, acetonitrile, water) should be of LC-MS grade. Formic acid (≥98%) and ammonium formate are also required.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of tebufenozide from water samples using Oasis HLB SPE cartridges.

-

Sample Collection and Preservation: Collect water samples in clean glass bottles and store them at 4°C. Analyze the samples as soon as possible. If storage is necessary, acidify the samples to a pH of approximately 3 with sulfuric acid.

-

Internal Standard Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.

-

SPE Cartridge Conditioning: Condition an Oasis HLB (6 cc, 200 mg) SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.

-

Elution: Elute the retained tebufenozide and this compound from the cartridge with 2 x 4 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 500°C.

-

Capillary Voltage: 3500 V.

-

The MRM transitions for tebufenozide and its deuterated internal standard are provided in Table 1.

-

Data Presentation

Table 1: Optimized MRM Transitions and Collision Energies for Tebufenozide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |

| Tebufenozide | 353.2 | 297.2 | 15 | 133.1 | 25 |

| This compound | 362.2 | 306.2 | 15 | 133.1 | 25 |

Table 2: Method Performance Data for Tebufenozide Analysis in Water

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L |

| Recovery (at 10 ng/L) | 92% |

| Precision (RSD, at 10 ng/L) | < 5% |

| Matrix Effect | Minimal due to isotope dilution |

Note: The performance data presented are typical and may vary depending on the specific instrumentation and water matrix.

Mandatory Visualization

Caption: Experimental workflow for Tebufenozide analysis.

Caption: Logical relationship of the analytical method.

References

Application Note and Protocol for the Detection of Tebufenozide and Tebufenozide-d9 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufenozide is a diacylhydrazine insecticide that acts as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone. Its selective activity makes it a widely used pesticide in agriculture. Accurate and sensitive quantification of Tebufenozide residues in various matrices is crucial for food safety and environmental monitoring. This application note provides a detailed protocol for the detection and quantification of Tebufenozide and its deuterated internal standard, Tebufenozide-d9, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and ensuring high accuracy and precision in quantitative analysis.

Quantitative Data

The following tables summarize the essential mass spectrometry parameters for the detection of Tebufenozide and this compound. The parameters for Tebufenozide are derived from published data, while the parameters for this compound are extrapolated based on the known mass shift due to deuterium labeling.

Table 1: Mass Spectrometry Parameters for Tebufenozide

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) (Quantifier) | Collision Energy (V) (Qualifier) |

| Tebufenozide | 353.2 | 297.1 | 133.1 | 8 | 20 |

Note: The optimal collision energies may vary slightly depending on the specific mass spectrometer used.

Table 2: Predicted Mass Spectrometry Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) (Quantifier) | Collision Energy (V) (Qualifier) |

| This compound | 362.2 | 306.1 | 142.1 | ~8 | ~20 |

Note: The precursor and product ions for this compound are predicted by adding 9 Da to the respective ions of the unlabeled compound. The collision energies are expected to be similar to those for Tebufenozide and should be optimized empirically.

Experimental Protocol

This protocol outlines a general procedure for the analysis of Tebufenozide and this compound in a given matrix (e.g., vegetable, fruit, or soil samples). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis.[1]

Materials and Reagents

-

Tebufenozide analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium formate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

-

Extraction: Add 10 mL of acetonitrile (typically with 1% acetic acid or 0.1% formic acid). Add the QuEChERS extraction salts.[2]

-

Shaking: Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents for the matrix type. For example, PSA is used to remove fatty acids, and GCB can be used for pigmented samples, though it may retain planar pesticides.[1]

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.

-

Final Extract: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with mobile phase if necessary.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[2]

-

Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.[2]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 °C.[2]

-

Injection Volume: 2 - 10 µL.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized to achieve good separation and peak shape for Tebufenozide.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Typically 120-150 °C.

-

Desolvation Temperature: Typically 450-500 °C.

-

Gas Flows: Optimize nebulizer, heater, and cone gas flows according to the instrument manufacturer's recommendations.

-

MRM Transitions: Use the transitions specified in Tables 1 and 2. Dwell times for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak (typically >12).

Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Caption: Experimental workflow for Tebufenozide analysis.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective determination of Tebufenozide and its internal standard, this compound, by LC-MS/MS. The outlined QuEChERS sample preparation method is robust and applicable to a wide range of matrices. The provided mass spectrometry parameters serve as a starting point for method development, and should be optimized for the specific instrumentation used. By following this protocol, researchers can achieve reliable and accurate quantification of Tebufenozide residues, contributing to food safety and environmental monitoring efforts.

References

Extraction and cleanup protocols for Tebufenozide analysis in fruit matrices

Introduction

Tebufenozide is a diacylhydrazine insecticide that mimics the action of the insect molting hormone, ecdysone. It is widely used in agriculture to control lepidopteran pests in a variety of crops, including fruits. Due to its potential persistence in the environment and presence in food commodities, robust and validated analytical methods are crucial for monitoring its residues in fruit matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the extraction and cleanup of tebufenozide in fruit samples for subsequent analysis, targeting researchers, scientists, and professionals in drug development and food safety.

Overview of Analytical Approaches

The analysis of tebufenozide residues in complex fruit matrices typically involves three main stages: extraction of the analyte from the sample, cleanup of the extract to remove interfering co-extractives, and instrumental analysis for quantification. Common techniques employed for extraction and cleanup include solvent extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Instrumental analysis is predominantly performed using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Experimental Workflow

The general workflow for the analysis of tebufenozide in fruit matrices is depicted in the diagram below.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of tebufenozide in various fruit matrices, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Recovery of Tebufenozide from Fruit Matrices

| Fruit Matrix | Extraction Method | Cleanup Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Apples | 0.1 N HCl/methanol (1:9) | Liquid-Liquid Partition & Alumina/Florisil Column | Not Specified | 81.3 ± 11.5 | - | [1] |

| Grapes | Acetonitrile | Not Specified | 0.02 | 72 - 128 | - | [1] |

| Pecans | Methanol (Soxhlet) | Liquid-Liquid Partition & Alumina Column | Not Specified | 81.9 ± 10.2 | - | [1] |

| Okra | Acetonitrile | Hydrophilic-Lipophilic Balanced (HLB) SPE | Not Specified | >72 | 0.6 - 6.1 | [2][3] |

| Cabbage | Acetonitrile | Primary Secondary Amine (PSA) | 0.005, 0.01, 0.1 | 77.2 - 107.3 | < 8.8 | [3][4] |

| Lemon | Acetonitrile | Dispersive SPE (d-SPE) | 0.01, 0.1 | 70 - 110 | < 15 | [5] |

| Raisin | Acetonitrile | Dispersive SPE (d-SPE) | 0.01, 0.1 | 70 - 110 | < 15 | [5] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tebufenozide in Fruit Matrices

| Fruit Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Apples | HPLC-UV | - | 0.02 | [1] |

| Pecans | HPLC-UV | - | 0.01 | [1] |

| Cabbage & Soil | UPLC-MS/MS | - | 0.005 | [3][4] |

| Vegetables | LC-MS/MS | 0.001 | 0.004 | [6] |

| Citrus Fruit | HPLC-UV | - | 0.02 | [7] |

| Apricots & Peaches | Not Specified | - | 0.01 | [8] |

| Lemon & Raisin | UPLC-MS/MS | < 0.01 | 0.01 | [5] |

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9]

1. Sample Homogenization:

-

Weigh 10-15 g of a representative portion of the fruit sample into a blender.

-

Homogenize the sample until a uniform paste is obtained. For dry samples like raisins, pre-wetting with a specific volume of deionized water is necessary before homogenization.[9]

2. Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[9]

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.[9]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for fruits is 150 mg anhydrous MgSO₄ and 25 mg primary secondary amine (PSA).[9][10] For pigmented fruits, graphitized carbon black (GCB) may be added to remove coloration, though it may also retain planar analytes.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., 10,000 g) for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS or HPLC-UV analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for extracts that require a more rigorous cleanup to remove interfering matrix components.

1. Sample Extraction:

-

Follow steps 1 and 2 of the QuEChERS protocol or a suitable solvent extraction method (e.g., extraction with alkali acetonitrile).[4][6]

2. SPE Cartridge Conditioning:

-

Condition an appropriate SPE cartridge (e.g., Hydrophilic-Lipophilic-Balanced (HLB) or C18) by passing the recommended volumes of elution solvent (e.g., methanol) followed by water or the initial extraction solvent.

3. Sample Loading:

-

Load a specific volume of the sample extract onto the conditioned SPE cartridge.

4. Washing:

-

Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent should be optimized to elute interferences while retaining the analyte of interest.

5. Elution:

-

Elute the tebufenozide from the cartridge using a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).[11]